molecular formula C13H16N2O2S2 B2636233 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1788542-85-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2636233
CAS No.: 1788542-85-7
M. Wt: 296.4
InChI Key: GEIIGYCNJZXKBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C13H16N2O2S2 and its molecular weight is 296.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Discovery Building Blocks

Benzo[d]thiazole derivatives, including the specified compound, serve as critical components in the synthesis of drugs due to their diverse bioactivities. The research by Durcik et al. (2020) illustrates an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives act as versatile building blocks that can be substituted at multiple positions, offering extensive possibilities for chemical space exploration around the molecule as a ligand for targeted drug discovery (Durcik et al., 2020).

Antibacterial Agents

Palkar et al. (2017) discuss the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting a novel class of promising antibacterial agents. This research emphasizes the potential of benzothiazole derivatives in developing new antibacterial compounds with significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Anticancer Activity

A study by Ostapiuk et al. (2017) on the synthesis and antitumor activity of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed that certain thiazole derivatives exhibit significant potential to inhibit the in vitro growth of human tumor cells. This finding points to the role of thiazole derivatives in the search for innovative anticancer agents (Ostapiuk et al., 2017).

Corrosion Inhibition

Hu et al. (2016) explored the corrosion inhibiting effects of benzothiazole derivatives against steel in an HCl solution, demonstrating that these compounds offer superior stability and inhibition efficiencies. This application suggests the potential of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide and related derivatives in industrial applications, particularly in protecting metals from corrosion (Hu et al., 2016).

Mechanism of Action

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(17,7-18-2)6-14-12(16)9-3-4-10-11(5-9)19-8-15-10/h3-5,8,17H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIGYCNJZXKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.